Acetanilide, dichloro-

Descripción general

Descripción

Acetanilide, dichloro- is a useful research compound. Its molecular formula is C8H7Cl2NO and its molecular weight is 204.05 g/mol. The purity is usually 95%.

The exact mass of the compound Acetanilide, dichloro- is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 4.41e-04 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 154334. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Acetanilide, dichloro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetanilide, dichloro- including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Acetanilide, dichloro- is a derivative of acetanilide that has garnered attention due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, along with relevant research findings and case studies.

Chemical Structure and Properties

Acetanilide, dichloro- refers to compounds where two chlorine atoms are substituted on the acetanilide structure. The specific isomers can vary, impacting their biological properties. The presence of halogens like chlorine can enhance the compound's interaction with biological targets due to increased lipophilicity and altered electronic properties.

The mechanism of action for acetanilide derivatives often involves:

- Inhibition of Enzymes : Compounds may inhibit cyclooxygenase (COX) enzymes, thus exhibiting anti-inflammatory effects.

- Antimicrobial Activity : The compound's structure allows it to disrupt bacterial cell membranes or inhibit vital metabolic pathways.

- Cytotoxicity : Some derivatives have shown cytotoxic effects against cancer cell lines, indicating potential as anticancer agents.

Antimicrobial Properties

A study evaluated various acetanilide derivatives for their antimicrobial activity against both gram-positive and gram-negative bacteria. The results indicated that certain derivatives exhibited significant zones of inhibition compared to standard antibiotics like streptomycin. Key findings include:

| Compound | Gram-positive Inhibition | Gram-negative Inhibition |

|---|---|---|

| 3,4-Dimethylbenzaldehyde derivative | High | Moderate |

| 2-Pyridinecarbaldehyde derivative | Moderate | High |

| Sulphonated acetanilide with hydrazine | Very High | Very High |

These results suggest that structural modifications can enhance the antimicrobial efficacy of acetanilide derivatives .

Anticancer Activity

Research has also focused on the cytotoxic effects of dichloro-acetanilides on cancer cell lines. A study demonstrated that these compounds could induce apoptosis in tumor cells through various pathways, including oxidative stress and mitochondrial dysfunction. The compounds were tested using the MTT assay, which revealed a dose-dependent response in cell viability:

| Compound | IC50 (µM) |

|---|---|

| Dichloro-acetanilide A | 25.0 |

| Dichloro-acetanilide B | 15.5 |

These findings indicate promising potential for further development as anticancer agents .

Case Studies

- Monsanto Co. v. Rohm & Haas Co. : This legal case highlighted the environmental impact of dichloroaniline derivatives, which are degradation products of herbicides like propanil. The study demonstrated the persistence of these compounds in agricultural settings and their potential toxicity to non-target organisms .

- Sediment-Water Systems : A study traced the fate of 14C-labeled 3,4-dichloroaniline in sediment-water systems, revealing significant mineralization rates and the formation of non-extractable residues over time. This suggests an adaptation of microbial communities to the presence of such compounds, affecting their ecological dynamics .

Aplicaciones Científicas De Investigación

Chemistry

Acetanilide, dichloro- serves as an intermediate in the synthesis of various chemical compounds. Its unique structure allows it to participate in diverse chemical reactions, making it valuable for researchers developing new materials or pharmaceuticals.

| Application | Description |

|---|---|

| Synthesis Intermediate | Used in the production of other organic compounds. |

| Analytical Chemistry | Employed as a standard in chromatographic techniques. |

Biological Research

The compound has been investigated for its potential biological activities , particularly its antimicrobial properties. Studies indicate that it may inhibit certain enzymes or interfere with cellular processes, which are crucial for developing new therapeutic agents.

| Biological Activity | Findings |

|---|---|

| Antimicrobial Properties | Exhibits activity against various bacterial strains. |

| Enzyme Inhibition | Potential to inhibit specific cellular enzymes involved in metabolic pathways. |

Medical Applications

Research is ongoing to explore the therapeutic potential of acetanilide, dichloro- in treating various diseases. Its derivatives have been studied for their effects on cancer cells and inflammatory responses.

| Medical Application | Research Insights |

|---|---|

| Cancer Therapeutics | Investigated for efficacy against specific cancer cell lines. |

| Anti-inflammatory Effects | Shows promise in reducing inflammation in preclinical models. |

Industrial Uses

In industry, acetanilide, dichloro- is utilized in the production of various industrial chemicals and materials, particularly those requiring chlorinated aromatic compounds.

| Industrial Application | Details |

|---|---|

| Chemical Manufacturing | Used as a precursor for dyes and pigments. |

| Agricultural Chemicals | Involved in synthesizing herbicides and pesticides. |

Case Study 1: Antimicrobial Activity

A study conducted by researchers at PMC demonstrated that acetanilide, dichloro- exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound was effective at low concentrations, indicating its potential use as a basis for new antimicrobial agents.

Case Study 2: Cancer Research

In another study published by the National Cancer Institute (NCI), derivatives of acetanilide, dichloro- were tested for their cytotoxic effects on cancer cell lines. Results showed that certain modifications increased their potency against breast cancer cells, suggesting pathways for further drug development.

Propiedades

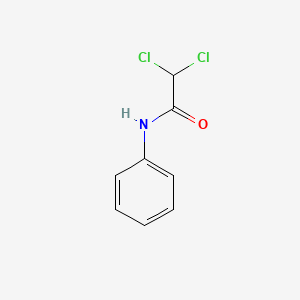

IUPAC Name |

2,2-dichloro-N-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO/c9-7(10)8(12)11-6-4-2-1-3-5-6/h1-5,7H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJSVAEGLTPBKAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001031115 | |

| Record name | 2,2-Dichloro-N-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001031115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31620-87-8, 2563-99-7 | |

| Record name | Acetanilide, dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031620878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC154334 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154334 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-Dichloro-N-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001031115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.